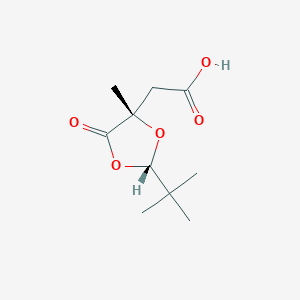
cis-5-Hydroxy-cyclohex-3-enecarboxylic acid hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-5-Hydroxy-cyclohex-3-enecarboxylic acid hydrazide: is a chemical compound with the molecular formula C7H12N2O2 and a molecular weight of 156.18 g/mol It is characterized by the presence of a hydroxyl group and a hydrazide group attached to a cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-5-Hydroxy-cyclohex-3-enecarboxylic acid hydrazide typically involves the reaction of cis-5-Hydroxy-cyclohex-3-enecarboxylic acid with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrazide product. The reaction can be represented as follows:
cis-5-Hydroxy-cyclohex-3-enecarboxylic acid+Hydrazine hydrate→cis-5-Hydroxy-cyclohex-3-enecarboxylic acid hydrazide
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: cis-5-Hydroxy-cyclohex-3-enecarboxylic acid hydrazide can undergo oxidation reactions, leading to the formation of corresponding oxo derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions where the hydrazide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Various alkylating agents, acylating agents
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: cis-5-Hydroxy-cyclohex-3-enecarboxylic acid hydrazide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.
Medicine: The compound’s hydrazide group is of particular interest in medicinal chemistry. Hydrazides are known to possess various pharmacological activities, and this compound may be explored for its potential therapeutic applications.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of cis-5-Hydroxy-cyclohex-3-enecarboxylic acid hydrazide is not well-documented. it is likely to interact with specific molecular targets and pathways, similar to other hydrazide compounds. Hydrazides are known to inhibit certain enzymes or interfere with metabolic pathways, leading to their biological effects.
Comparaison Avec Des Composés Similaires
Isoniazid: A well-known hydrazide used in the treatment of tuberculosis.
Hydrazine derivatives: Various hydrazine derivatives exhibit similar chemical properties and biological activities.
Uniqueness: cis-5-Hydroxy-cyclohex-3-enecarboxylic acid hydrazide is unique due to its specific structure, which includes a hydroxyl group and a cyclohexene ring. This structural feature may impart distinct chemical and biological properties compared to other hydrazides.
Propriétés
IUPAC Name |
(1R,5R)-5-hydroxycyclohex-3-ene-1-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c8-9-7(11)5-2-1-3-6(10)4-5/h1,3,5-6,10H,2,4,8H2,(H,9,11)/t5-,6+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBTYOXGPYOKCQ-RITPCOANSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(CC1C(=O)NN)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@@H](C[C@@H]1C(=O)NN)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














